![molecular formula C6H6Br3N B3276115 3-Bromo-2-(bromomethyl)pyridine hydrobromide CAS No. 63540-57-8](/img/structure/B3276115.png)
3-Bromo-2-(bromomethyl)pyridine hydrobromide
Overview
Description
“3-Bromo-2-(bromomethyl)pyridine hydrobromide” is a pyridine derivative . It is a halogenated heterocyclic building block . It is also known as "3-Picolyl Bromide Hydrobromide" .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-(bromomethyl)pyridine hydrobromide” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-(bromomethyl)pyridine hydrobromide” include a molecular weight of 252.94 . It appears as a white to light yellow powder or crystal .Safety and Hazards
“3-Bromo-2-(bromomethyl)pyridine hydrobromide” is considered hazardous. It causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It should be stored locked up and disposed of to an approved waste disposal plant .
Mechanism of Action
Target of Action
It’s known that brominated pyridine derivatives are often used in organic synthesis, suggesting that their targets could be a wide range of organic compounds .
Mode of Action
3-Bromo-2-(bromomethyl)pyridine hydrobromide is a brominated pyridine derivative. It is often used as a reagent in organic synthesis . The bromine atoms in the molecule can participate in various reactions, acting as leaving groups in nucleophilic substitution reactions or participating in electrophilic addition reactions .
Biochemical Pathways
It’s known to participate in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (nbd) based colorimetric and fluorescence chemosensor .
Result of Action
It’s known to be a key reagent in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-(bromomethyl)pyridine hydrobromide can be influenced by various environmental factors. For instance, it’s known to be a lachrymator, meaning it can cause tears or stinging sensations in the eyes . Therefore, it should be handled in a controlled environment, such as a fume hood, to minimize exposure .
properties
IUPAC Name |
3-bromo-2-(bromomethyl)pyridine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N.BrH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHVZUGEZHSBJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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